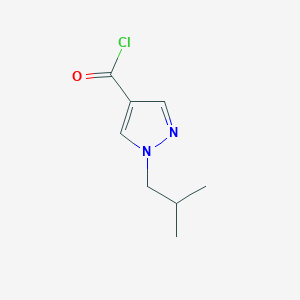

1-Isobutyl-1h-pyrazole-4-carbonyl chloride

Description

Significance of Pyrazole (B372694) Core Structures in Synthetic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. nih.govnih.gov Pyrazole derivatives are recognized as "privileged structures" because they can bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov These activities include anti-inflammatory, analgesic, antimicrobial, anticancer, and antidepressant properties. nih.govnih.gov The presence of the pyrazole nucleus is a key feature in several commercially available drugs. nih.gov

From a synthetic standpoint, the pyrazole core is a versatile scaffold. nbinno.com Its aromatic nature and the presence of two nitrogen atoms allow for various chemical modifications and the introduction of diverse functional groups at different positions on the ring. researchgate.net This adaptability enables chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules, which is a critical aspect of modern drug discovery and the development of agrochemicals. nih.govnbinno.com Numerous synthetic methods have been developed for constructing the pyrazole ring, often involving the condensation of hydrazines with 1,3-dicarbonyl compounds or other suitable precursors, highlighting the maturity of pyrazole chemistry. nih.govorganic-chemistry.org

The Role of Acyl Chlorides as Versatile Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chloride (-Cl) atom. This substitution dramatically increases the electrophilicity of the carbonyl carbon, rendering acyl chlorides among the most reactive carboxylic acid derivatives.

Their high reactivity makes them exceptionally useful as intermediates in organic synthesis. Acyl chlorides are frequently employed in acylation reactions to introduce an acyl group (R-C=O) into other molecules. They react readily with a wide array of nucleophiles to form a variety of important compounds:

Amides: Reaction with primary or secondary amines.

Esters: Reaction with alcohols.

Anhydrides: Reaction with carboxylate salts.

This versatility allows for the efficient construction of complex molecules under relatively mild conditions. The conversion of a carboxylic acid to an acyl chloride is a common first step in a multi-step synthesis, as it "activates" the carboxyl group for subsequent transformations that would not be possible with the less reactive parent acid. The synthesis of pyrazole-carboxamides, for instance, often proceeds through an acid chloride intermediate. nih.gov

Research Scope and Focus on 1-Isobutyl-1H-pyrazole-4-carbonyl chloride

This compound is a bifunctional molecule designed for use as a synthetic building block. While extensive research focusing solely on this specific compound is not widely published, its role and importance can be understood by examining its structure. It serves as a reagent for introducing the "1-isobutyl-1H-pyrazole-4-carboxamide" or "1-isobutyl-1H-pyrazole-4-ester" moiety into a target molecule.

The research focus on this compound is therefore primarily in its application within synthetic projects, particularly in the fields of pharmaceutical and agrochemical development. The isobutyl group can influence properties like lipophilicity, which affects how a molecule interacts with biological membranes. The pyrazole core provides a stable, aromatic platform with proven biological relevance, and the carbonyl chloride provides the reactive handle for covalently linking this entire fragment to another molecule of interest. In essence, it acts as a specialized molecular "brick" for constructing novel compounds with potentially useful biological or material properties.

The general synthetic route to this type of compound involves the preparation of the corresponding 1-isobutyl-1H-pyrazole-4-carboxylic acid, followed by chlorination using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, a standard procedure for creating acyl chlorides from carboxylic acids. nih.gov

Chemical Compound Data

Below are interactive data tables for this compound and a closely related, well-documented analogue, providing key chemical information.

Table 1: this compound

(Note: Data for this specific compound is based on its chemical structure and data for similar compounds, as it is primarily a research intermediate.)

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₁ClN₂O |

| Molecular Weight | 186.64 g/mol |

| Canonical SMILES | CC(C)CN1C=C(C=N1)C(=O)Cl |

| Functional Groups | Pyrazole, Acyl Chloride, Isobutyl Group |

| Primary Use | Synthetic Intermediate / Building Block |

Table 2: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

(A well-documented analogue used in agrochemical synthesis)

| Property | Value |

| IUPAC Name | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride |

| CAS Number | 141573-96-8 |

| Molecular Formula | C₆H₅ClF₂N₂O |

| Molecular Weight | 194.57 g/mol |

| Canonical SMILES | CN1N=CC(=C1C(F)F)C(=O)Cl |

| Known Application | Intermediate in the synthesis of Pydiflumetofen |

Properties

Molecular Formula |

C8H11ClN2O |

|---|---|

Molecular Weight |

186.64 g/mol |

IUPAC Name |

1-(2-methylpropyl)pyrazole-4-carbonyl chloride |

InChI |

InChI=1S/C8H11ClN2O/c1-6(2)4-11-5-7(3-10-11)8(9)12/h3,5-6H,4H2,1-2H3 |

InChI Key |

HJTLUXGLTLUEMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C=N1)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isobutyl 1h Pyrazole 4 Carbonyl Chloride and Precursors

Strategies for Pyrazole (B372694) Ring Construction with N-1 Isobutyl Substitution

The creation of the pyrazole scaffold with a specific N-1 substituent, in this case, an isobutyl group, is a critical first phase. Various synthetic routes, including classical cyclocondensation reactions and modern catalyzed methods, can achieve this.

Cyclocondensation reactions are the most traditional and widely used methods for synthesizing the pyrazole ring. beilstein-journals.org These reactions involve the condensation of a hydrazine (B178648) derivative with a molecule containing a 1,3-dicarbonyl or equivalent system, resulting in the formation of the five-membered heterocyclic ring through the elimination of water. youtube.com

The reaction between a hydrazine and a 1,3-dicarbonyl compound is a foundational method for pyrazole synthesis. nih.gov To obtain the N-1 isobutyl-substituted pyrazole, isobutylhydrazine (B3052577) is reacted with a suitable 1,3-dicarbonyl compound. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. youtube.comjk-sci.com The choice of the 1,3-dicarbonyl component determines the substitution pattern at positions 3 and 5 of the resulting pyrazole.

For instance, the reaction of isobutylhydrazine with acetylacetone (B45752) (a symmetrical 1,3-diketone) yields 1-isobutyl-3,5-dimethyl-1H-pyrazole. The use of an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of regioisomers, although reaction conditions can often be tuned to favor one product. nih.gov

Table 1: Examples of Cyclocondensation with 1,3-Dicarbonyls

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product |

|---|---|---|

| Isobutylhydrazine | Acetylacetone | 1-Isobutyl-3,5-dimethyl-1H-pyrazole |

The Knorr pyrazole synthesis, first reported in 1883, is a variation of the cyclocondensation approach that specifically utilizes a β-keto ester and a hydrazine. jk-sci.comnih.gov This reaction is highly effective for producing pyrazolones, which can exist in equilibrium with their hydroxypyrazole tautomers. youtube.com When isobutylhydrazine reacts with a β-keto ester like ethyl acetoacetate, it first forms a hydrazone at the more reactive ketone carbonyl. Subsequent intramolecular cyclization occurs via nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to the formation of a pyrazolone (B3327878) ring. youtube.com

The regioselectivity of the Knorr synthesis is a key consideration. The initial condensation typically occurs at the most electrophilic carbonyl group (the ketone), which directs the final substitution pattern of the pyrazole ring. researchgate.net

Table 2: Knorr-Type Synthesis Example

| Hydrazine Derivative | β-Keto Ester | Primary Product |

|---|---|---|

| Isobutylhydrazine | Ethyl acetoacetate | 1-Isobutyl-3-methyl-1H-pyrazol-5(4H)-one |

Modern synthetic chemistry has advanced the development of more efficient one-pot and catalyzed reactions for pyrazole synthesis.

One-Pot Multicomponent Reactions (MCRs) combine three or more starting materials in a single reaction vessel to form the final product, avoiding the need to isolate intermediates. researchgate.net For pyrazole synthesis, an MCR could involve the in-situ formation of a 1,3-dicarbonyl compound which then reacts with a hydrazine. beilstein-journals.org For example, ketones and acid chlorides can be reacted to form a 1,3-diketone, which is then treated with isobutylhydrazine in the same pot to yield the corresponding N-isobutyl pyrazole. organic-chemistry.org These methods are valued for their high atom economy and operational simplicity. sid.ir

Transition Metal-Catalyzed Methods offer alternative pathways for pyrazole formation, often under milder conditions and with high regioselectivity. ias.ac.in Catalysts based on palladium, copper, or iron can facilitate C-N and N-N bond formation. ias.ac.insouthwales.ac.uk For instance, transition-metal-catalyzed C-H functionalization can be used to build the pyrazole ring or modify it. rsc.org While direct synthesis of N-isobutyl pyrazoles via these methods is less common than cyclocondensation, they represent an expanding area of research. Some strategies involve the catalyzed coupling of aryl iodides with acetylenic acids in the presence of a hydrazine, which could be adapted for alkyl hydrazines like isobutylhydrazine. nih.gov

Beyond standard cyclocondensations, other strategies can be employed to construct the pyrazole ring. One significant method is the [3+2] dipolar cycloaddition reaction between a diazoalkane and an alkyne. However, this approach is more commonly used for generating N-unsubstituted or specific N-aryl pyrazoles and is less direct for introducing an N-isobutyl group.

Another approach involves the chemical transformation of other heterocyclic rings. For example, isoxazoles can be converted into pyrazoles under certain reaction conditions, which involves ring-opening and subsequent recyclization with a hydrazine derivative. organic-chemistry.org

Cyclocondensation Approaches

Functionalization at the Pyrazole C-4 Position

Once the 1-isobutyl-1H-pyrazole core is synthesized, the next critical step is the introduction of a functional group at the C-4 position, which is then converted to the final carbonyl chloride moiety. The C-4 position of the pyrazole ring is nucleophilic and susceptible to electrophilic substitution. researchgate.net

A common and effective method for introducing a carbon substituent at the C-4 position is the Vilsmeier-Haack reaction. tandfonline.com This reaction uses a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the pyrazole ring. tandfonline.com The resulting 1-isobutyl-1H-pyrazole-4-carbaldehyde can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

An alternative route involves the direct carboxylation of the pyrazole ring. This can be achieved by first deprotonating the C-4 position with a strong base like n-butyllithium (nBuLi) to form a lithiated intermediate. This intermediate is then quenched with carbon dioxide (dry ice) to yield 1-isobutyl-1H-pyrazole-4-carboxylic acid upon acidic workup. chemicalbook.com

The final step is the conversion of the 1-isobutyl-1H-pyrazole-4-carboxylic acid to the target compound, 1-isobutyl-1H-pyrazole-4-carbonyl chloride. This is a standard transformation for which several reagents are available. Thionyl chloride (SOCl₂) is widely used for this purpose, as it reacts with the carboxylic acid to produce the acyl chloride, with the byproducts being gases (sulfur dioxide and hydrogen chloride), which simplifies purification. chemguide.co.ukmasterorganicchemistry.comyoutube.com Other suitable reagents include phosphorus pentachloride (PCl₅) and oxalyl chloride. chemguide.co.ukchemguide.co.uk

Table 3: Reagents for Converting Carboxylic Acid to Acyl Chloride

| Reagent | Formula | Byproducts |

|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl |

Introduction of Carboxylic Acid Moieties at C-4

The introduction of a carboxylic acid group at the C-4 position of the 1-isobutyl-1H-pyrazole ring is a critical step. This is typically achieved through a two-step process involving formylation followed by oxidation, or less commonly, through direct carboxylation methods.

Formylation and Subsequent Oxidation Routes (e.g., Vilsmeier-Haack)

A prevalent and efficient method for introducing a functional group at the C-4 position of a pyrazole ring is the Vilsmeier-Haack reaction. wikipedia.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto an electron-rich aromatic ring. wikipedia.orgresearchgate.net The pyrazole ring system is sufficiently electron-rich to undergo this electrophilic substitution, with a strong regioselective preference for the C-4 position in 1-substituted pyrazoles. researchgate.net

The reaction proceeds by treating 1-isobutyl-1H-pyrazole with the Vilsmeier reagent, leading to the formation of 1-isobutyl-1H-pyrazole-4-carbaldehyde. researchgate.net Following the successful formylation, the aldehyde is then oxidized to the corresponding carboxylic acid, 1-isobutyl-1H-pyrazole-4-carboxylic acid. Various oxidizing agents can be employed for this transformation. An efficient method involves the use of a vanadium catalyst in the presence of hydrogen peroxide (H₂O₂). researchgate.net Other oxidizing agents such as potassium permanganate (KMnO₄) in a water-pyridine medium have also been effectively used to convert 4-formylpyrazoles to their carboxylic acid derivatives in high yields. researchgate.net

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | 1-Isobutyl-1H-pyrazole-4-carbaldehyde |

| 2 | Oxidation | Vanadium catalyst/H₂O₂ or KMnO₄ | 1-Isobutyl-1H-pyrazole-4-carboxylic acid |

Directed Carboxylation Methods

Direct carboxylation methods, which would introduce a carboxylic acid group in a single step, are less commonly reported for the synthesis of 1-isobutyl-1H-pyrazole-4-carboxylic acid. While research into direct C-H carboxylation of heterocyclic compounds is an active area, the formylation-oxidation pathway remains the more established and widely utilized approach for this specific target molecule. The challenges in achieving high regioselectivity and yield with direct carboxylation on the pyrazole ring often make the two-step process more practical and reliable.

Regioselective Control in C-4 Substitution

Achieving the desired substitution pattern on the pyrazole ring is crucial for the successful synthesis of this compound. The regioselectivity of the C-4 functionalization is primarily governed by the electronic properties of the pyrazole ring and the nature of the substituent at the N-1 position. mdpi.com

In the case of 1-substituted pyrazoles, such as 1-isobutyl-1H-pyrazole, the C-4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. researchgate.net This inherent electronic preference makes reactions like the Vilsmeier-Haack formylation highly regioselective for the C-4 position. The isobutyl group at the N-1 position further directs the incoming electrophile to the C-4 position, ensuring the formation of the desired 1,4-disubstituted pyrazole isomer. The synthesis of the initial 1-isobutyl-1H-pyrazole precursor itself can be achieved through various methods, often involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, which sets the foundation for the subsequent regioselective C-4 functionalization. organic-chemistry.org

Conversion of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid to the Corresponding Carbonyl Chloride

The final step in the synthesis is the conversion of the carboxylic acid to the more reactive carbonyl chloride. This is a standard transformation in organic synthesis, and several reagents are available for this purpose.

Reagent Selection for Carboxylic Acid Chlorination (e.g., Thionyl Chloride)

Thionyl chloride (SOCl₂) is a widely used and highly effective reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. masterorganicchemistry.comlibretexts.org The reaction of 1-isobutyl-1H-pyrazole-4-carboxylic acid with thionyl chloride results in the formation of this compound, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases and can be easily removed from the reaction mixture. youtube.com

Other chlorinating agents such as oxalyl chloride can also be employed, but thionyl chloride is often preferred due to its effectiveness and the convenient removal of byproducts. organic-chemistry.org

Optimization of Reaction Conditions and Efficiency

The efficiency of the conversion of the carboxylic acid to the carbonyl chloride can be influenced by several reaction parameters. Optimization of these conditions is key to achieving a high yield and purity of the final product.

Factors that are typically considered for optimization include:

Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without causing decomposition of the product.

Solvent: The reaction is frequently performed neat (without a solvent) or in an inert solvent such as dichloromethane (B109758) or toluene.

Stoichiometry: An excess of thionyl chloride is often used to ensure complete conversion of the carboxylic acid.

Reaction Time: The reaction is monitored until the evolution of gaseous byproducts ceases, indicating the completion of the reaction.

One important consideration is whether to conduct the reaction in a sealed or open vessel. In a sealed system, the buildup of HCl can sometimes influence the reaction kinetics. organic-chemistry.org Careful control of these parameters allows for the efficient and high-yield synthesis of this compound.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl₂) | High reactivity and gaseous byproducts. |

| Temperature | Room temperature to gentle reflux | To balance reaction rate and product stability. |

| Solvent | Neat or inert solvent (e.g., DCM, toluene) | To provide a suitable reaction medium. |

| Stoichiometry | Excess thionyl chloride | To drive the reaction to completion. |

Preparative Scale Synthesis Considerations

Considerations for 1-Isobutyl-1H-pyrazole-4-carboxylic acid Synthesis

Key preparative scale considerations for the precursor synthesis include:

Reagent Selection and Stoichiometry: On a large scale, the cost and availability of starting materials are paramount. The choice of the three-carbon synthon to react with isobutylhydrazine is critical. While laboratory methods may use specialized reagents, industrial processes prioritize readily available and economical feedstocks. Precise control over stoichiometry is essential to maximize conversion and minimize the formation of impurities that can be difficult to remove.

Solvent Choice and Concentration: Solvents that are effective at the lab scale, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), may be less suitable for large-scale operations due to cost, safety (low flash points), or environmental concerns. Toluene, heptane, or even water/PEG mixtures are often explored as more sustainable and economical alternatives. afinitica.com Higher reaction concentrations are generally preferred to maximize reactor throughput, but this must be balanced against potential issues with solubility, viscosity, and heat transfer.

Thermal Management: The formation of the pyrazole ring is often an exothermic process. On a preparative scale, effective heat management is crucial to prevent runaway reactions and control the formation of thermally-driven side products. The use of jacketed reactors with precise temperature control and carefully planned reagent addition rates are standard industrial practices.

Work-up and Purification: Laboratory-scale purification often relies on column chromatography, which is generally not feasible for large quantities. Industrial-scale purification prioritizes methods like crystallization, distillation, or liquid-liquid extraction. Developing a robust crystallization process for 1-isobutyl-1H-pyrazole-4-carboxylic acid is a critical step to ensure high purity and consistent physical form (e.g., crystal size, density), which can impact handling and downstream processing.

The following table summarizes the shift in focus from laboratory to preparative scale for the precursor synthesis.

| Parameter | Laboratory Scale Approach | Preparative Scale Consideration |

|---|---|---|

| Reagent Choice | High purity, specialized reagents, focus on yield. | Cost, availability, safety, and supplier reliability are primary drivers. |

| Solvent | Wide variety of solvents used (e.g., THF, DCM, DMF). | Focus on low cost, low toxicity, high flash point, and ease of recovery/recycling (e.g., Toluene, Heptane). |

| Temperature Control | Heating mantles, ice baths. | Jacketed reactors, precise control of exotherms, process safety management. |

| Purification | Silica gel chromatography is common. | Crystallization, distillation, extraction. Chromatography is avoided if possible. |

Considerations for the Chlorination Step

The conversion of the carboxylic acid to this compound is a standard transformation. The choice of chlorinating agent is a primary consideration for scale-up.

Chlorinating Agent: Thionyl chloride (SOCl₂) is the most common and cost-effective reagent for this conversion on an industrial scale. Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation. However, this necessitates a robust off-gas scrubbing system to neutralize these corrosive and toxic gases. Oxalyl chloride is a milder and often more reactive alternative that produces only gaseous byproducts (CO, CO₂, HCl), but its significantly higher cost generally limits its use to smaller-scale or high-value product syntheses.

Catalysis: The reaction with thionyl chloride can be slow and is often accelerated by a catalytic amount of a tertiary amide like N,N-dimethylformamide (DMF). On a large scale, the amount of catalyst must be carefully optimized to ensure a reasonable reaction time without complicating purification.

Reaction Conditions and Isolation: The reaction is typically performed in an inert solvent, such as toluene, or neat if the starting material is a liquid at reaction temperature. After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation, often under reduced pressure. The final product, being a reactive acid chloride, must be handled under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. The thermal stability of the product must also be evaluated to ensure it can withstand distillation temperatures without decomposition.

The following table provides a comparison of common chlorinating agents from a preparative scale perspective.

| Chlorinating Agent | Typical Byproducts | Relative Cost | Key Scale-up Considerations |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | Low | Requires robust off-gas scrubbing system; reagent is corrosive and toxic. Most common industrial choice. |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | High | Higher cost is a major barrier. Used for temperature-sensitive substrates where milder conditions are essential. |

| Phosphorus Pentachloride (PCl₅) | POCl₃ (liquid), HCl (gaseous) | Moderate | Liquid byproduct (POCl₃) can complicate purification. Generally less favored in modern processes. |

Chemical Reactivity and Derivatization Pathways of 1 Isobutyl 1h Pyrazole 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 1-isobutyl-1H-pyrazole-4-carbonyl chloride. This class of reactions proceeds through a general addition-elimination mechanism. A nucleophile first attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the carbonyl group is reformed with the expulsion of the chloride ion. This pathway is versatile, allowing for the synthesis of a variety of carboxylic acid derivatives.

The reaction of this compound with amines provides a direct route to the corresponding pyrazole-4-carboxamides. These amide derivatives are of significant interest due to their prevalence in biologically active molecules. The formation of the amide bond is typically efficient and proceeds under mild conditions.

This compound readily reacts with both primary and secondary amines to yield N-substituted and N,N-disubstituted amides, respectively. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. This prevents the protonation of the amine reactant, which would render it non-nucleophilic. Common bases used for this purpose include tertiary amines, such as triethylamine (B128534) or pyridine (B92270), or an excess of the reacting amine itself.

While specific examples for this compound are not extensively detailed in the available literature, the general reactivity of pyrazole (B372694) carbonyl chlorides is well-established. For instance, various pyrazole-4-carboxamide derivatives have been synthesized by reacting the corresponding pyrazole-4-carbonyl chloride with a range of primary and secondary amines, highlighting the broad applicability of this reaction. conicet.gov.arresearchgate.netgoogle.commdpi.com

Table 1: Representative Amidation Reactions of this compound

| Amine | Product |

|---|---|

| Primary Amine (R-NH₂) | N-R-1-isobutyl-1H-pyrazole-4-carboxamide |

| Secondary Amine (R₂NH) | N,N-R₂-1-isobutyl-1H-pyrazole-4-carboxamide |

| Aniline (C₆H₅NH₂) | N-phenyl-1-isobutyl-1H-pyrazole-4-carboxamide |

This table is illustrative and based on the general reactivity of acyl chlorides with amines.

The formation of an amide from this compound follows the characteristic two-step nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom gains a negative charge.

Elimination of the Leaving Group: The tetrahedral intermediate is transient and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.

Deprotonation: The resulting product is a protonated amide. A base present in the reaction mixture, such as a tertiary amine or another equivalent of the reacting amine, removes the proton from the nitrogen atom to yield the final, neutral amide product and the hydrochloride salt of the base.

This well-established mechanism is understood to be the operative pathway for the amidation reactions of this compound.

Similar to the synthesis of amides, this compound can be readily converted to its corresponding ester derivatives through reaction with alcohols or phenols. This esterification reaction is a fundamental transformation in organic synthesis.

The reaction of this compound with alcohols or phenols (alkoxy or aryloxy de-acylation) results in the formation of pyrazole-4-carboxylate esters. These reactions are typically performed in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl produced. The use of a base is crucial to prevent side reactions and to drive the reaction to completion. The reactivity of the alcohol or phenol (B47542) can influence the reaction conditions, with more nucleophilic alcohols reacting more readily. While specific data for the isobutyl derivative is sparse, the esterification of other pyrazole-3- and -4-carboxylic acid chlorides with various alcohols is a documented and efficient process. mdpi.com

Table 2: Representative Esterification Reactions of this compound

| Alcohol/Phenol | Product |

|---|---|

| Methanol (CH₃OH) | Methyl 1-isobutyl-1H-pyrazole-4-carboxylate |

| Ethanol (C₂H₅OH) | Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate |

| Phenol (C₆H₅OH) | Phenyl 1-isobutyl-1H-pyrazole-4-carboxylate |

This table is illustrative and based on the general reactivity of acyl chlorides with alcohols and phenols.

Regioselectivity: In the context of the esterification of this compound, the term regioselectivity primarily applies if the alcohol or phenol reactant contains multiple hydroxyl groups with different reactivities. In such cases, the reaction would preferentially occur at the most nucleophilic or least sterically hindered hydroxyl group. For simple monofunctional alcohols and phenols, the reaction occurs exclusively at the carbonyl group of the pyrazole, and thus regioselectivity with respect to the pyrazole ring is not a factor in this derivatization step.

Stereoselectivity: If the alcohol reactant is chiral, the esterification of this compound can lead to the formation of diastereomeric esters. Since the reaction mechanism does not typically involve the chiral center of the alcohol, the stereochemical integrity of the alcohol is usually maintained in the resulting ester. If the pyrazole moiety itself were to contain a stereocenter, the reaction with a chiral, non-racemic alcohol would similarly lead to a mixture of diastereomers. However, in the case of the achiral this compound, the stereochemical outcome is solely dependent on the stereochemistry of the alcohol used. The reaction itself is not inherently stereoselective but rather proceeds with retention of the configuration of the alcohol's stereocenter.

Formation of Thiourea (B124793) and Isothiocyanate Derivatives

The conversion of this compound into thiourea and isothiocyanate derivatives represents a significant pathway for the elaboration of this pyrazole core. This two-step process involves the initial formation of a reactive isothiocyanate intermediate, which is then trapped by an amine to furnish the corresponding thiourea.

The synthesis of 1-isobutyl-1H-pyrazole-4-carbonyl isothiocyanate is achieved through the reaction of this compound with a suitable thiocyanate (B1210189) salt. Commonly, ammonium (B1175870) thiocyanate or potassium thiocyanate is employed for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism, wherein the thiocyanate anion displaces the chloride from the carbonyl group.

This reaction is typically carried out in an inert solvent, such as acetone (B3395972) or acetonitrile (B52724), and may be facilitated by the use of a phase-transfer catalyst like polyethylene (B3416737) glycol (PEG-400) to enhance the solubility and reactivity of the thiocyanate salt. The resulting acyl isothiocyanate is a reactive intermediate that is often used in the subsequent step without isolation.

A general representation of this reaction is depicted in the following scheme:

Scheme 1: Synthesis of 1-Isobutyl-1H-pyrazole-4-carbonyl isothiocyanate

The in situ generated 1-isobutyl-1H-pyrazole-4-carbonyl isothiocyanate readily reacts with primary or secondary amines to afford N,N'-disubstituted thiourea derivatives. This reaction involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group.

The reaction conditions are generally mild, often proceeding at room temperature in a suitable solvent like acetonitrile or tetrahydrofuran (B95107). The versatility of this reaction allows for the introduction of a wide range of substituents on the thiourea nitrogen, depending on the choice of the amine. This has led to the synthesis of extensive libraries of pyrazole-based thiourea derivatives for various research applications.

The following table provides illustrative examples of thiourea derivatives that can be synthesized from 1-isobutyl-1H-pyrazole-4-carbonyl isothiocyanate and various amines, based on analogous reactions reported in the literature.

| Amine Reactant | Resulting Thiourea Derivative | Potential Reaction Conditions |

|---|---|---|

| Aniline | N-(1-Isobutyl-1H-pyrazole-4-carbonyl)-N'-phenylthiourea | Acetonitrile, Room Temperature |

| Benzylamine | N-Benzyl-N'-(1-isobutyl-1H-pyrazole-4-carbonyl)thiourea | Tetrahydrofuran, Room Temperature |

| Piperidine | 1-(1-Isobutyl-1H-pyrazole-4-carbonyl)piperidine-1-carbothioamide | Acetonitrile, Room Temperature |

| 4-Fluoroaniline | N-(4-Fluorophenyl)-N'-(1-isobutyl-1H-pyrazole-4-carbonyl)thiourea | Acetonitrile, Room Temperature |

Construction of Complex Heterocyclic Systems Utilizing the Carbonyl Chloride Moiety

The carbonyl chloride functionality of this compound is a key reactive site for the construction of more complex, fused heterocyclic systems. Through reactions with various bifunctional nucleophiles, the pyrazole ring can be annulated with other heterocyclic rings, leading to novel molecular architectures.

Cyclocondensation reactions involving this compound and bifunctional nucleophiles are a powerful strategy for the synthesis of fused heterocyclic systems. Bifunctional nucleophiles, which possess two nucleophilic centers, can react with the carbonyl chloride and a suitably positioned group on the pyrazole ring or a derivative thereof to form a new ring.

For instance, while not a direct reaction of the carbonyl chloride, it can be envisioned that the carbonyl chloride is first converted into a derivative containing a 1,3-dielectrophilic character, which can then react with a dinucleophile like hydrazine (B178648) or a substituted hydrazine to form a fused pyridazine (B1198779) ring.

The synthesis of fused pyrazole ring systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, typically involves the cyclization of a suitably substituted pyrazole precursor. While this compound may not be the direct starting material for these cyclizations, its carbonyl chloride group allows for its conversion into the necessary precursors.

For the synthesis of pyrazolo[1,5-a]pyrimidines, a common route involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. It is conceivable that this compound could be transformed into a β-dicarbonyl derivative at the 4-position, which, if coupled with a 5-aminopyrazole, could lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) core.

Similarly, the synthesis of pyrazolo[3,4-b]pyridines often starts from a 5-aminopyrazole which is condensed with a β-dicarbonyl compound or an α,β-unsaturated ketone mdpi.com. The carbonyl chloride of the title compound can be utilized to introduce the necessary functionality to build the pyridine ring.

Beyond fused pyrazole systems, the reactive carbonyl chloride of this compound can be employed in the synthesis of other nitrogen-containing heterocycles, such as oxadiazoles (B1248032) and thiadiazoles.

For example, the reaction of the carbonyl chloride with a hydrazide (R-CONHNH2) can lead to the formation of an N-acylhydrazide intermediate. This intermediate can then undergo cyclodehydration, often in the presence of a dehydrating agent like phosphorus oxychloride or thionyl chloride, to yield a 1,3,4-oxadiazole (B1194373) derivative nih.gov.

Alternatively, reaction with a thiosemicarbazide (B42300) followed by cyclization can provide access to 1,3,4-thiadiazole (B1197879) derivatives. These reactions showcase the utility of this compound as a versatile building block for a variety of heterocyclic structures.

The following table summarizes some of the potential heterocyclic systems that could be synthesized from this compound based on established synthetic methodologies for pyrazole derivatives.

| Target Heterocycle | General Synthetic Strategy | Key Reagents |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | Conversion to a β-dicarbonyl equivalent, followed by cyclization with a 5-aminopyrazole. | 5-Aminopyrazole, Condensing agent |

| Pyrazolo[3,4-b]pyridine | Conversion to a suitable precursor for condensation with a 1,3-dicarbonyl compound or equivalent. | β-Dicarbonyl compound or α,β-unsaturated ketone |

| 1,3,4-Oxadiazole | Reaction with a hydrazide followed by cyclodehydration. | Hydrazide, Dehydrating agent (e.g., POCl₃) |

| 1,3,4-Thiadiazole | Reaction with thiosemicarbazide followed by cyclization. | Thiosemicarbazide, Cyclizing agent |

Other Transformation Reactions of the Acyl Chloride Functional Group

The acyl chloride functional group in this compound is a highly reactive electrophilic center, making it a versatile precursor for a variety of chemical transformations. Beyond amide and ester formation, this functional group can undergo reduction, react with organometallic reagents to form ketones, and participate in halogen exchange reactions, further highlighting its utility in synthetic organic chemistry.

Reduction to Aldehydes or Alcohols

The reduction of the acyl chloride moiety in this compound can lead to the formation of either the corresponding aldehyde (1-Isobutyl-1H-pyrazole-4-carbaldehyde) or the primary alcohol ((1-Isobutyl-1H-pyrazol-4-yl)methanol). The outcome of the reaction is highly dependent on the choice of the reducing agent and the reaction conditions.

Reduction to Primary Alcohols:

Strong hydride-donating reagents, such as Lithium aluminum hydride (LiAlH₄) and Sodium borohydride (B1222165) (NaBH₄), are capable of reducing acyl chlorides to primary alcohols. chemistrysteps.comsaskoer.cachemistrysteps.com The reaction proceeds through an initial reduction to an aldehyde intermediate. However, since aldehydes are also susceptible to reduction by these powerful reagents, the reaction does not stop at the aldehyde stage and continues until the primary alcohol is formed. chemistrysteps.comyoutube.com To ensure the complete conversion to the alcohol, an excess of the reducing agent is typically employed. chemistrysteps.comchemistrysteps.com

The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group to form the aldehyde. A second hydride ion then attacks the aldehyde, and a subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol. chemistrysteps.comyoutube.com

Reduction to Aldehydes:

To isolate the aldehyde as the final product, a less reactive, more sterically hindered reducing agent is required. chemistrysteps.com Lithium tri(t-butoxy)aluminum hydride (LiAl(OᵗBu)₃H) is a commonly used reagent for this selective transformation, a reaction known as the Rosenmund reduction is not applicable here but serves as a conceptual parallel for selective reduction. chemistrysteps.com The bulky tert-butoxy (B1229062) groups on the aluminum atom moderate the reactivity of the hydride, allowing it to react with the highly reactive acyl chloride but not with the resulting aldehyde, especially when the reaction is conducted at low temperatures (e.g., -78 °C). chemistrysteps.com This steric hindrance and reduced reactivity prevent the over-reduction to the alcohol, enabling the isolation of 1-Isobutyl-1H-pyrazole-4-carbaldehyde.

Table 1: Reduction Reactions of this compound

| Product | Reagent | Key Conditions |

| (1-Isobutyl-1H-pyrazol-4-yl)methanol | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) | Excess reagent, followed by acidic workup |

| 1-Isobutyl-1H-pyrazole-4-carbaldehyde | Lithium tri(t-butoxy)aluminum hydride (LiAl(OᵗBu)₃H) | Low temperature (e.g., -78 °C) |

Halogen Exchange Reactions

While this compound is a stable and commonly used acyl halide, it is possible to convert it into other acyl halides, such as the corresponding acyl fluoride (B91410), bromide, or iodide. These transformations, known as halogen exchange reactions, can be useful if the reactivity of a different acyl halide is desired for a specific synthetic application.

The conversion of an acyl chloride to another acyl halide is governed by the relative reactivity of the acyl halides and the reaction equilibrium. Generally, a more reactive acyl halide can be converted into a less reactive one. The order of reactivity for acyl halides is typically:

Acyl Iodide > Acyl Bromide > Acyl Chloride > Acyl Fluoride

Therefore, it is feasible to convert this compound into the corresponding acyl fluoride. This can be achieved by treating the acyl chloride with a source of fluoride ions, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst to enhance solubility and reactivity. The reverse reaction, converting an acyl fluoride to an acyl chloride, is less favorable.

Similarly, conversion to an acyl bromide or iodide might be possible using appropriate halide sources, although these transformations are less common than the synthesis of acyl fluorides. The synthesis of acyl chlorides themselves often involves treating the corresponding carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. orgoreview.comchemguide.co.uk

Table 3: Potential Halogen Exchange Reactions

| Starting Material | Target Product | Possible Reagent |

| This compound | 1-Isobutyl-1H-pyrazole-4-carbonyl fluoride | Potassium fluoride (KF), potentially with a phase-transfer catalyst |

| This compound | 1-Isobutyl-1H-pyrazole-4-carbonyl bromide | A bromide source, e.g., LiBr |

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in the Construction of Complex Organic Molecules

1-Isobutyl-1H-pyrazole-4-carbonyl chloride is a pivotal reagent in organic synthesis, primarily valued for its role as a reactive building block. The presence of the acid chloride functional group on the pyrazole (B372694) ring allows for straightforward reactions with a wide array of nucleophiles, making it a versatile intermediate for constructing more complex molecules. The general synthetic route to this class of compounds involves the treatment of the corresponding pyrazole-4-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comscielo.brnih.gov This conversion yields the highly reactive pyrazole-4-carbonyl chloride, which is often used immediately in subsequent steps without extensive purification. scielo.br

The primary application of this compound is in the synthesis of N-substituted pyrazole-4-carboxamides and pyrazole-4-carboxylates. The carbonyl chloride group readily undergoes nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds. scielo.brnih.gov This reaction is fundamental to creating large libraries of pyrazole derivatives for various applications, particularly in the development of new agrochemicals and pharmaceuticals. lookchem.comnih.gov

Similarly, reaction with alcohols or phenols yields the corresponding esters. For instance, various pyrazole carboxamides and isoxazolol pyrazole carboxylates have been synthesized by reacting pyrazole carbonyl chloride with amines and isoxazol-3-ol, respectively. mdpi.com The versatility of this reaction allows for the introduction of a wide range of functional groups and structural motifs onto the pyrazole core, enabling fine-tuning of the molecule's physical, chemical, and biological properties. nih.gov Research has demonstrated the synthesis of novel pyrazole-4-carboxylic oxime ester derivatives from a related pyrazole-4-carbonyl chloride, highlighting its utility in generating diverse molecular structures. researchgate.net

Table 1: Examples of Pyrazole Derivatives Synthesized from Pyrazole-4-Carbonyl Chlorides

| Nucleophile | Resulting Derivative Class | Significance |

|---|---|---|

| Substituted Amines (R-NH₂) | Pyrazole-4-carboxamides | Core structure in many fungicides and pharmaceuticals. scielo.brnih.gov |

| Alcohols (R-OH) | Pyrazole-4-carboxylates | Intermediates for further functionalization. |

| Isoxazol-3-ol | Isoxazolol Pyrazole Carboxylates | Explored for potential antifungal activity. mdpi.com |

| Benzaldehyde Oxime | Pyrazole-4-carboxylic Oxime Esters | Investigated for antifungal properties. researchgate.net |

The pyrazole nucleus is a well-established scaffold in medicinal and materials chemistry. chim.itmdpi.comresearchgate.net Functionalized pyrazoles, including those with a carbonyl chloride group, serve as crucial building blocks for constructing more elaborate, multifunctional heterocyclic systems. The carbonyl chloride can act as a handle to link the pyrazole ring to other heterocyclic moieties or to initiate intramolecular cyclization reactions, leading to the formation of fused ring systems. mdpi.com

For example, 5-aminopyrazoles are common precursors for the synthesis of fused pyrazolo[1,5-a]pyrimidines through cyclocondensation reactions. chim.itekb.eg While not a direct reaction of the carbonyl chloride, this illustrates the synthetic utility of the pyrazole core. The reactive nature of the carbonyl chloride group on the C4 position provides a strategic site for annulation reactions, where a second ring is built onto the pyrazole framework. This approach is instrumental in creating novel molecular architectures with unique electronic and biological properties. chim.itmdpi.com

Contributions to Methodological Advancements in Organic Synthesis

While the synthesis and use of pyrazole-4-carbonyl chlorides rely on well-established chemical transformations, their availability as reactive intermediates contributes to broader methodological advancements. These building blocks are integral to combinatorial chemistry and high-throughput screening efforts, where the goal is to rapidly generate large libraries of related compounds for biological evaluation. lookchem.comnih.gov The reliable and high-yielding nature of the acylation reaction allows for the systematic modification of the amide or ester portion of the molecule, which is a key strategy in structure-activity relationship (SAR) studies. nih.gov

Furthermore, the use of such versatile pyrazole precursors facilitates the application of multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. mdpi.com Pyrazole aldehydes, which are closely related to the carboxylic acid precursors of carbonyl chlorides, are frequently used in MCRs to build complex heterocyclic scaffolds, such as pyranopyrazoles and pyrazolodihydropyridines. mdpi.com The availability of reactive building blocks like this compound is essential for expanding the scope and application of these efficient synthetic strategies. researchgate.net

Industrial Relevance in Chemical Manufacturing Processes

The industrial significance of pyrazole-4-carbonyl chloride derivatives is most prominent in the agrochemical sector. A substantial number of modern fungicides are based on the pyrazole-4-carboxamide scaffold. lookchem.comnih.gov These compounds often act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a critical class of fungicides that interfere with mitochondrial respiration in pathogenic fungi. lookchem.comnih.gov

The manufacturing process for these fungicides frequently involves a key step where a substituted pyrazole-4-carbonyl chloride is coupled with a specific amine. lookchem.com The structural diversity of the amine component is a major factor in determining the antifungal spectrum and potency of the final product. lookchem.com The development and commercialization of numerous SDHI fungicides containing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core underscore the industrial importance of its precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. researchgate.netnih.gov By analogy, this compound represents a structurally similar key intermediate for the synthesis of novel active ingredients in the crop protection industry. The straightforward and scalable synthesis of these carboxamides from the corresponding carbonyl chloride makes this route highly attractive for large-scale chemical manufacturing. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental properties of molecules. These methods allow for the accurate calculation of molecular geometries, electronic structures, and reactivity indices.

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is widely used to predict the molecular geometry and reactivity of organic compounds. For 1-Isobutyl-1H-pyrazole-4-carbonyl chloride, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the optimized molecular structure. These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles.

The reactivity of the molecule can be understood by analyzing various DFT-derived parameters. The distribution of electron density, for instance, can highlight the electrophilic and nucleophilic sites within the molecule. The carbonyl carbon of the acid chloride group is expected to be highly electrophilic, making it susceptible to nucleophilic attack. The nitrogen atoms of the pyrazole (B372694) ring, on the other hand, would exhibit nucleophilic character.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Pyrazole Derivatives

| Parameter | Predicted Value |

| C=O bond length (carbonyl) | ~1.19 Å |

| C-Cl bond length (carbonyl chloride) | ~1.79 Å |

| N-N bond length (pyrazole ring) | ~1.35 Å |

| C-N bond length (pyrazole ring) | ~1.34 - 1.38 Å |

| C-C bond length (pyrazole ring) | ~1.39 - 1.42 Å |

| Dihedral angle (pyrazole ring and carbonyl group) | Variable, depending on steric hindrance |

Note: These values are estimations based on DFT calculations performed on similar pyrazole-based compounds and may vary for the specific molecule.

The electronic properties of a molecule are crucial in determining its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity).

For this compound, the HOMO is likely to be localized on the pyrazole ring, particularly on the nitrogen atoms and the π-system. The LUMO, conversely, is expected to be centered on the carbonyl chloride moiety, specifically on the antibonding π* orbital of the C=O bond. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These are typical energy ranges for pyrazole derivatives and can be influenced by substituents.

Molecular Modeling for Reaction Mechanism Elucidation

Molecular modeling techniques are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. eurasianjournals.com For this compound, a primary reaction of interest is nucleophilic acyl substitution at the carbonyl carbon.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline solids. nih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of intermolecular contacts, such as hydrogen bonds, halogen bonds, and van der Waals interactions. The isobutyl group would likely participate in numerous H···H contacts. The chlorine atom of the carbonyl chloride group could be involved in C-H···Cl or Cl···Cl interactions. The nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Pyrazole Derivatives

| Contact Type | Percentage Contribution |

| H···H | 40-60% |

| C···H/H···C | 15-25% |

| N···H/H···N | 5-15% |

| O···H/H···O | 5-10% |

| Other (e.g., halogen contacts) | Variable |

Note: The percentages are illustrative and depend on the specific crystal packing and substituents of the pyrazole derivative.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the characterization of newly synthesized compounds. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. jocpr.comrsc.org

Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. These can be compared with experimental spectra to assign the observed absorption bands to specific molecular vibrations, such as the characteristic C=O stretching frequency of the carbonyl chloride group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions can be invaluable in assigning the signals in the experimental NMR spectra and confirming the structure of the compound.

In addition to spectroscopic properties, computational methods can also predict potential reaction pathways. By exploring the reactivity of the molecule with various reagents in silico, it is possible to forecast the likely products of a chemical reaction and to design synthetic routes more efficiently.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for the Core Structure of this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C3-H | ~8.0-8.5 | - |

| Pyrazole C5-H | ~7.5-8.0 | - |

| Isobutyl CH₂ | ~4.0-4.5 | ~55-60 |

| Isobutyl CH | ~2.0-2.5 | ~28-33 |

| Isobutyl CH₃ | ~0.9-1.2 | ~19-22 |

| Carbonyl C | - | ~160-165 |

Note: These are estimated chemical shift ranges and are highly dependent on the computational method and the solvent model used.

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Synthesis

The synthesis of acyl chlorides, including 1-Isobutyl-1H-pyrazole-4-carbonyl chloride, traditionally relies on reagents like thionyl chloride or oxalyl chloride. While effective, these reagents generate hazardous byproducts such as sulfur dioxide and hydrogen chloride gas. Future research is increasingly focused on developing greener, more sustainable alternatives that align with the principles of green chemistry. researchgate.netnih.govuniroma1.it

Key areas of development include:

Alternative Chlorinating Agents: Investigating solid-supported chlorinating agents or using catalytic systems that avoid stoichiometric toxic reagents.

Solvent-Free and Alternative Solvents: Traditional syntheses often use chlorinated solvents. tandfonline.com Future methods will likely explore solvent-free reaction conditions, potentially utilizing microwave irradiation or mechanochemistry (grinding techniques) to drive the reaction. scispace.comnih.govnih.gov When solvents are necessary, a shift towards greener options like ionic liquids or deep eutectic solvents is anticipated. ias.ac.in

Continuous Flow Synthesis: Moving from batch processing to continuous flow reactors can offer better control over reaction parameters, improve safety by minimizing the accumulation of hazardous intermediates, and reduce waste. uniroma1.it This approach is particularly advantageous for handling reactive compounds like acyl chlorides.

Catalytic Approaches: Developing catalytic methods for the direct conversion of the corresponding carboxylic acid to the acid chloride would represent a significant advancement, reducing the reliance on harsh, stoichiometric reagents.

| Green Chemistry Approach | Potential Advantages | Relevant Research Areas |

| Alternative Reagents | Reduced hazardous waste, improved safety | Solid-supported chlorinating agents, catalytic chlorination |

| Alternative Conditions | Minimized solvent use, energy efficiency | Microwave-assisted synthesis, mechanochemistry, solvent-free reactions tandfonline.comscispace.comnih.gov |

| Continuous Flow | Enhanced safety, better process control, reduced waste | Microreactor technology, process intensification uniroma1.it |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

This compound possesses multiple reactive sites: the highly electrophilic carbonyl chloride group and the pyrazole (B372694) ring, which can participate in various transformations. Future research will likely delve into uncovering novel reactivity patterns and developing new catalytic transformations.

The pyrazole nucleus itself is a versatile scaffold in organic synthesis. nbinno.comnih.gov The reactivity of the carbonyl chloride can be modulated by the electronic properties of the pyrazole ring and the N-isobutyl substituent. Research is expected to explore:

Metal-Catalyzed Cross-Coupling Reactions: While the carbonyl chloride is typically used in acylation reactions, exploring its participation in novel metal-catalyzed cross-coupling reactions could open new avenues for C-C bond formation.

Divergent Synthesis Strategies: Using different catalysts to steer the reaction of this compound with multifunctional reagents could lead to the selective synthesis of diverse heterocyclic scaffolds. For instance, coinage metal catalysis has been shown to enable divergent access to different heterocycles from the same starting materials in related systems. acs.org

Asymmetric Catalysis: Developing enantioselective transformations using the carbonyl chloride as a prochiral substrate would be a significant step towards synthesizing chiral molecules with potential biological activity.

Photoredox and Electrocatalysis: Employing photoredox or electrochemical catalysis could enable transformations under mild conditions that are not accessible through traditional thermal methods, potentially revealing unprecedented reactivity patterns.

Expansion of Synthetic Applications in Advanced Organic Chemistry

As a functionalized pyrazole, this compound is a valuable intermediate for constructing more complex molecules. Pyrazole derivatives are core structures in many pharmaceuticals, agrochemicals, and functional materials. nbinno.comnih.gov The expansion of its synthetic applications is a promising area for future research.

Potential applications include:

Medicinal Chemistry: The pyrazole scaffold is present in numerous drugs. nih.gov This compound can be used to synthesize libraries of novel pyrazole-4-carboxamides and esters for screening against various biological targets, such as kinases, GPCRs, and enzymes like carbonic anhydrase. nih.govnih.gov

Agrochemicals: Pyrazole carboxamides are a well-established class of fungicides. mdpi.com this compound serves as a key building block for developing new and potentially more effective fungicides, herbicides, or insecticides.

Materials Science: The pyrazole ring can act as a ligand for metal complexes or be incorporated into polymers and organic light-emitting diodes (OLEDs). nbinno.com The isobutyl group can enhance solubility in organic media, making it a useful building block for creating novel functional materials with tailored electronic and photophysical properties.

| Application Area | Synthetic Target | Potential Impact |

| Medicinal Chemistry | Pyrazole-4-carboxamides, esters, and ketones | Development of new therapeutic agents nih.gov |

| Agrochemicals | Novel fungicides and insecticides | Improved crop protection nbinno.commdpi.com |

| Materials Science | Metal-organic frameworks (MOFs), polymers, OLEDs | Creation of advanced functional materials nbinno.com |

Integrated Computational-Experimental Design for Enhanced Synthetic Strategies

The synergy between computational chemistry and experimental synthesis offers a powerful tool for accelerating research and development. eurasianjournals.com For this compound, an integrated approach can guide the design of more efficient synthetic routes and predict the properties of novel derivatives.

Future research will likely leverage:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to model reaction mechanisms, predict reactivity, and understand the electronic structure of the molecule and its derivatives. nih.gov This can help in optimizing reaction conditions and predicting the regioselectivity of transformations.

Molecular Docking and Dynamics: In drug discovery, computational docking can predict the binding affinity of derivatives synthesized from this compound with specific biological targets. researchgate.netrsc.org Molecular dynamics simulations can provide insights into the stability of ligand-protein complexes. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a correlation between the structural features of a series of compounds and their biological activity, guiding the design of more potent molecules. nih.gov

Machine Learning and AI: Emerging machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions, suggest optimal synthetic pathways, and even propose novel molecular structures with desired properties. eurasianjournals.com

This integrated approach allows for a more rational and targeted design of experiments, reducing the time and resources spent on trial-and-error synthesis and maximizing the chances of discovering molecules with significant practical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.